molecular formula C30H40N2O B3839319 3-(4'-Pentylbiphenyl-4-yl)-5-(4-pentylcyclohexyl)-1,2,4-oxadiazole

3-(4'-Pentylbiphenyl-4-yl)-5-(4-pentylcyclohexyl)-1,2,4-oxadiazole

Cat. No.: B3839319
M. Wt: 444.7 g/mol
InChI Key: ZCTWYWZDLMXJSC-UHFFFAOYSA-N
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Description

3-(4’-Pentylbiphenyl-4-yl)-5-(4-pentylcyclohexyl)-1,2,4-oxadiazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core substituted with pentyl groups and an oxadiazole ring, which contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4’-Pentylbiphenyl-4-yl)-5-(4-pentylcyclohexyl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the biphenyl and cyclohexyl intermediates. These intermediates are then subjected to cyclization reactions to form the oxadiazole ring. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and dehydrating agents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4’-Pentylbiphenyl-4-yl)-5-(4-pentylcyclohexyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The biphenyl and cyclohexyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4’-Pentylbiphenyl-4-yl)-5-(4-pentylcyclohexyl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 3-(4’-Pentylbiphenyl-4-yl)-5-(4-pentylcyclohexyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Pentylcyclohexyl)-4′-(4-propylcyclohexyl)biphenyl
  • 4-(trans-4-Pentylcyclohexyl)-4′-(trans-4-propylcyclohexyl)biphenyl

Uniqueness

Compared to similar compounds, 3-(4’-Pentylbiphenyl-4-yl)-5-(4-pentylcyclohexyl)-1,2,4-oxadiazole stands out due to the presence of the oxadiazole ring, which imparts unique electronic and steric properties

Properties

IUPAC Name

5-(4-pentylcyclohexyl)-3-[4-(4-pentylphenyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40N2O/c1-3-5-7-9-23-11-15-25(16-12-23)26-19-21-27(22-20-26)29-31-30(33-32-29)28-17-13-24(14-18-28)10-8-6-4-2/h11-12,15-16,19-22,24,28H,3-10,13-14,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTWYWZDLMXJSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=NC(=NO2)C3=CC=C(C=C3)C4=CC=C(C=C4)CCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4'-Pentylbiphenyl-4-yl)-5-(4-pentylcyclohexyl)-1,2,4-oxadiazole
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3-(4'-Pentylbiphenyl-4-yl)-5-(4-pentylcyclohexyl)-1,2,4-oxadiazole
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3-(4'-Pentylbiphenyl-4-yl)-5-(4-pentylcyclohexyl)-1,2,4-oxadiazole
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3-(4'-Pentylbiphenyl-4-yl)-5-(4-pentylcyclohexyl)-1,2,4-oxadiazole
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3-(4'-Pentylbiphenyl-4-yl)-5-(4-pentylcyclohexyl)-1,2,4-oxadiazole
Reactant of Route 6
3-(4'-Pentylbiphenyl-4-yl)-5-(4-pentylcyclohexyl)-1,2,4-oxadiazole

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